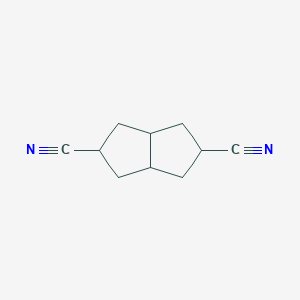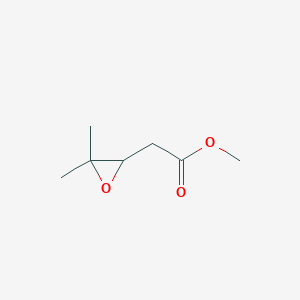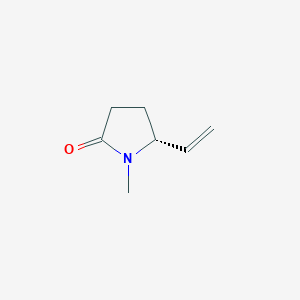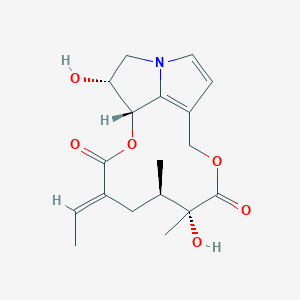
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as OHPD, and it is a bicyclic structure that contains two carbon-nitrogen triple bonds.
Mechanism Of Action
The mechanism of action of OHPD is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. These intermediates can react with other molecules to form new compounds, or they can undergo rearrangement reactions to form different isomers.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of OHPD. However, studies have shown that this compound can inhibit the growth of certain bacterial strains and can also act as a potent inhibitor of certain enzymes. Further research is needed to fully understand the effects of OHPD on biological systems.
Advantages And Limitations For Lab Experiments
One advantage of using OHPD in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and can be easily purified through recrystallization. However, one limitation of using OHPD is its potential toxicity. This compound should be handled with care, and appropriate safety measures should be taken when working with it.
Future Directions
There are several future directions for the study of OHPD. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of OHPD and its potential applications in the synthesis of new materials and organic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of OHPD on biological systems, which could lead to the development of new pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of OHPD involves the reaction between two molecules of 1,3-cyclohexadiene and two molecules of cyanogen bromide. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then converted into OHPD. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
OHPD has been used in various scientific research applications, including the development of new materials, the synthesis of organic compounds, and the study of chemical reactions. This compound has been shown to be a versatile building block for the synthesis of complex organic molecules, and it can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
111742-46-2 |
|---|---|
Product Name |
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile |
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2/c11-5-7-1-9-3-8(6-12)4-10(9)2-7/h7-10H,1-4H2 |
InChI Key |
TWMUCBIUZIDLMK-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CC(C2)C#N)C#N |
Canonical SMILES |
C1C(CC2C1CC(C2)C#N)C#N |
synonyms |
2,5-Pentalenedicarbonitrile,octahydro-,(2-alpha-,3a-bta-,5-alpha-,6a-bta-)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)




